molecular formula C15H20Cl2N2O3 B12680961 3-Pyridinecarboxylic acid, 2-((phenylmethyl)amino)ethyl ester, dihydrochloride, hydrate CAS No. 89054-81-9

3-Pyridinecarboxylic acid, 2-((phenylmethyl)amino)ethyl ester, dihydrochloride, hydrate

Cat. No.: B12680961
CAS No.: 89054-81-9
M. Wt: 347.2 g/mol
InChI Key: VRSWHMLTKLYKEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyridinecarboxylic acid, 2-((phenylmethyl)amino)ethyl ester, dihydrochloride, hydrate is a complex organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring, a carboxylic acid group, and an ester linkage with a phenylmethylamino group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 2-((phenylmethyl)amino)ethyl ester, dihydrochloride, hydrate typically involves the esterification of 3-pyridinecarboxylic acid with 2-((phenylmethyl)amino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The resulting ester is then treated with hydrochloric acid to obtain the dihydrochloride salt, followed by hydration to form the hydrate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 2-((phenylmethyl)amino)ethyl ester, dihydrochloride, hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Pyridinecarboxylic acid, 2-((phenylmethyl)amino)ethyl ester, dihydrochloride, hydrate is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 2-((phenylmethyl)amino)ethyl ester, dihydrochloride, hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid (2-pyridinecarboxylic acid): Shares the pyridinecarboxylic acid structure but lacks the ester and amino groups.

    Nicotinic acid (3-pyridinecarboxylic acid): Similar pyridine ring structure but with a carboxylic acid group at the 3-position.

    Isonicotinic acid (4-pyridinecarboxylic acid): Another isomer with the carboxylic acid group at the 4-position.

Uniqueness

3-Pyridinecarboxylic acid, 2-((phenylmethyl)amino)ethyl ester, dihydrochloride, hydrate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

89054-81-9

Molecular Formula

C15H20Cl2N2O3

Molecular Weight

347.2 g/mol

IUPAC Name

2-(benzylamino)ethyl pyridine-3-carboxylate;hydrate;dihydrochloride

InChI

InChI=1S/C15H16N2O2.2ClH.H2O/c18-15(14-7-4-8-16-12-14)19-10-9-17-11-13-5-2-1-3-6-13;;;/h1-8,12,17H,9-11H2;2*1H;1H2

InChI Key

VRSWHMLTKLYKEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCCOC(=O)C2=CN=CC=C2.O.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.